

An In-depth Technical Guide to the Pharmacokinetics and Bioavailability of LY450108 (Semagacestat)

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Compound of Interest		
Compound Name:	LY450108	
Cat. No.:	B1675698	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic properties and bioavailability of **LY450108**, also known as semagacestat. The information is compiled from various clinical studies and presented in a structured format to facilitate understanding and further research. Semagacestat was developed as a y-secretase inhibitor for the potential treatment of Alzheimer's disease.[1] Although its clinical development was halted due to unfavorable risk-benefit findings in Phase III trials, the data generated from these studies offer valuable insights into the behavior of this compound in humans.[1][2]

Pharmacokinetic Properties of Semagacestat (LY450108)

Semagacestat exhibits rapid plasma elimination with a half-life of approximately 2.5 hours.[3] The time to reach maximum plasma concentration (Tmax) is generally around 1.0 to 1.5 hours. [3] Its metabolism is primarily mediated by CYP3A4 and 3A5 enzymes, and it is excreted renally, with 87% accounted for as both unchanged drug (44%) and metabolites (43%).[1]

Single-Dose Pharmacokinetic Parameters in Healthy Volunteers



The following table summarizes the single-dose pharmacokinetic parameters of semagacestat in healthy participants.

Parameter	Value	Conditions	Reference
Dose	140 mg	Single-dose, open- label, randomized, 3- period crossover studies	[3]
Tmax (median)	~1.0 hour	Fasting	[3]
1.5 hours	With food	[3]	
Half-life (t½)	~2.5 hours	-	[3]
Effect of Food on AUC(0-∞)	No significant change (Ratio: 1.02, 90% CI: 0.990-1.05)	-	[3]
Effect of Food on Cmax	~15% decline	-	[3]
Effect of Time of Dosing on AUC(0-∞)	No significant difference (Ratio: 1.01, 90% CI: 0.975- 1.04)	-	[3]
Effect of Time of Dosing on Cmax	No significant difference	-	[3]
Effect of Time of Dosing on Tmax	No significant difference	-	[3]

Bioavailability

The bioavailability of semagacestat has been assessed by comparing different formulations.



Comparison	Relative Bioavailability (F)	90% Confidence Interval	Reference
Tablet form II vs. Capsule	~100%	0.96-1.10	[3]

Experimental Protocols

The pharmacokinetic data for semagacestat were derived from a series of clinical trials with specific methodologies.

Study Design

- Phase I Studies: These were typically single- and multiple-dose studies in healthy volunteers
 to assess safety, tolerability, and pharmacokinetics. For instance, two single-dose (140 mg),
 open-label, randomized, 3-period crossover studies were conducted to evaluate the effect of
 formulation, food, and time of dosing.[3]
- Phase II and III Studies (e.g., IDENTITY trials): These were multicenter, randomized, double-blind, placebo-controlled trials in patients with mild-to-moderate Alzheimer's disease.[4][5][6]
 The IDENTITY trials, for example, enrolled over 1,500 patients and administered daily doses of 100 mg or 140 mg of semagacestat or a placebo.[2] Some study designs included a randomized delayed-start, allowing placebo patients to switch to the active drug.[4]

Dosing and Administration

- Doses in clinical trials ranged from 30 mg to 140 mg administered orally once daily.
- In some studies, doses were titrated up. For example, patients might start on 60 mg for a few weeks before increasing to 100 mg or 140 mg.[5]

Sample Collection and Analysis

- Blood Sampling: Plasma concentrations of semagacestat were measured at various time points after administration to determine pharmacokinetic parameters.
- Cerebrospinal Fluid (CSF) Sampling: In some studies, CSF was collected to measure the concentration of semagacestat and its effect on amyloid-β levels in the central nervous



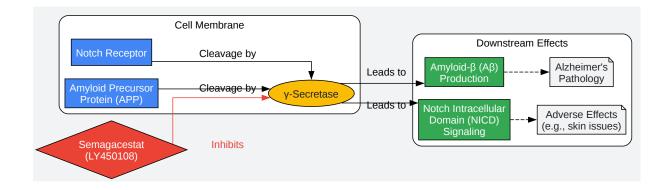
system.[7]

 Analytical Methods: Specific and validated analytical methods were used to quantify semagacestat concentrations in plasma and CSF.

Visualizations

Signaling Pathway of Semagacestat

Semagacestat is a γ -secretase inhibitor. This enzyme is a key component in the processing of Amyloid Precursor Protein (APP) and the Notch receptor. By inhibiting γ -secretase, semagacestat was intended to reduce the production of amyloid- β (A β) peptides, which are central to the amyloid cascade hypothesis of Alzheimer's disease. However, this inhibition also affects the processing of other substrates like Notch, which can lead to adverse effects.[8][9] [10]



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Caption: Signaling pathway of semagacestat (LY450108) as a y-secretase inhibitor.

Experimental Workflow for a Clinical Pharmacokinetic Study

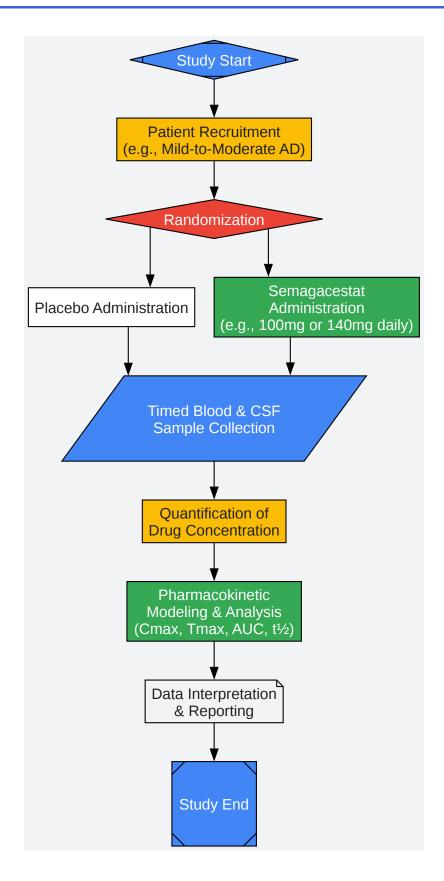






The following diagram illustrates a generalized workflow for a clinical trial designed to assess the pharmacokinetics of a drug like semagacestat, based on the descriptions of the clinical studies.[4][5][6]





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Caption: Generalized workflow of a clinical pharmacokinetic study.



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